Pyrraline Formation in Maillard Reaction Models
In a study modeling the Maillard reaction, the Lys-Leu dipeptide produced the highest amount of peptide-bound pyrraline when heated with glucose, outperforming all other tested Lys-containing dipeptides. The yield of pyrraline was influenced by the physico-chemical properties of the neighboring amino acid, with leucine's side chain properties leading to the greatest production. This was confirmed by a ranked order of pyrraline formation: Lys-Leu/glucose > Lys-Ile/glucose > Lys-Val/glucose > Lys-Thr/glucose > Lys-Ser/glucose > Lys-Ala/glucose > Lys-Gly/glucose [1].
| Evidence Dimension | Yield of peptide-bound pyrraline (AGE formation) |
|---|---|
| Target Compound Data | Highest yield among all dipeptides tested |
| Comparator Or Baseline | Lys-Ile, Lys-Val, Lys-Thr, Lys-Ser, Lys-Ala, Lys-Gly |
| Quantified Difference | Ranked order of formation: Lys-Leu > Lys-Ile > Lys-Val > Lys-Thr > Lys-Ser > Lys-Ala > Lys-Gly |
| Conditions | Model systems heated with glucose from 60 °C to 220 °C for up to 65 min |
Why This Matters
This evidence demonstrates that Lys-Leu is the optimal dipeptide for studies requiring maximal pyrraline or AGE formation in Maillard reaction models, making it a critical reagent for food chemistry research.
- [1] Liang, Z., Li, L., Qi, H., Wan, L., Cai, P., Xu, Z., & Li, B. (2016). Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. Molecules, 21(4), 463. https://doi.org/10.3390/molecules21040463 View Source
